molecular formula C13H18N2O B12704653 Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, (S)- CAS No. 69730-91-2

Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, (S)-

Cat. No.: B12704653
CAS No.: 69730-91-2
M. Wt: 218.29 g/mol
InChI Key: MIRXCTXDBCQAAR-LBPRGKRZSA-N
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Description

Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, (S)- is a chiral pyrrolidine derivative characterized by a 3-pyridinyl substituent at position 2 and a 1-oxobutyl group at position 1 of the pyrrolidine ring. The (S)-configuration at the stereocenter adds specificity to its biological and chemical properties.

Properties

CAS No.

69730-91-2

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]butan-1-one

InChI

InChI=1S/C13H18N2O/c1-2-5-13(16)15-9-4-7-12(15)11-6-3-8-14-10-11/h3,6,8,10,12H,2,4-5,7,9H2,1H3/t12-/m0/s1

InChI Key

MIRXCTXDBCQAAR-LBPRGKRZSA-N

Isomeric SMILES

CCCC(=O)N1CCC[C@H]1C2=CN=CC=C2

Canonical SMILES

CCCC(=O)N1CCCC1C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization of Precursors to Form the Pyrrolidine Ring

The pyrrolidine ring is typically formed via cyclization reactions of appropriately functionalized precursors. This can involve:

  • Intramolecular cyclization of amino-aldehydes or amino-ketones, where the amine nucleophile attacks a carbonyl group to form the five-membered ring.
  • [3 + 2] Dipolar cycloaddition reactions involving azomethine ylides generated in situ from amide or lactam precursors. This method allows for the construction of highly functionalized pyrrolidines with control over regio- and stereochemistry.

A notable advanced method involves iridium-catalyzed reductive generation of azomethine ylides from tertiary amides or lactams, followed by dipolar cycloaddition with electron-deficient alkenes. This approach proceeds under mild conditions using Vaska’s complex [IrCl(CO)(PPh3)2] as a catalyst and tetramethyldisiloxane as a reductant, enabling access to structurally complex pyrrolidines with high selectivity and yield. Density functional theory (DFT) studies have elucidated the reaction mechanism and selectivity factors in these cycloadditions.

Acylation to Introduce the 1-Oxobutyl Group

The butanoyl (1-oxobutyl) substituent on the nitrogen is introduced via acylation reactions of the pyrrolidine nitrogen. This typically involves:

  • Reaction of the pyrrolidine nitrogen with butanoyl chloride or anhydride under controlled conditions to form the N-butanoyl derivative.
  • Use of mild bases or catalysts to promote selective acylation without racemization or side reactions.

Representative Synthetic Route Summary

Step Reaction Type Description Key Reagents/Conditions Outcome
1 Formation of azomethine ylide Iridium-catalyzed reductive hydrosilylation of tertiary amide/lactam Vaska’s complex [IrCl(CO)(PPh3)2], TMDS, mild conditions Generation of azomethine ylide intermediate
2 [3 + 2] Dipolar cycloaddition Cycloaddition with electron-deficient alkene dipolarophile Electron-deficient alkene, controlled temperature Formation of substituted pyrrolidine ring with stereocontrol
3 N-Acylation Acylation of pyrrolidine nitrogen with butanoyl chloride Butanoyl chloride, base (e.g., triethylamine) Introduction of 1-oxobutyl group
4 Purification and stereochemical verification Chromatography, chiral HPLC, NMR - Isolation of (S)-configured product with high purity

Research Findings and Optimization

  • The iridium-catalyzed reductive cycloaddition method offers a one-pot synthesis of functionalized pyrrolidines, reducing the need for multiple purification steps and minimizing handling of sensitive intermediates.
  • The method is versatile, allowing for the synthesis of both stabilized and unstabilized azomethine ylides, which broadens the scope of accessible pyrrolidine derivatives.
  • Computational studies (DFT) have provided insight into the transition states, revealing that the balance between asynchronicity and interaction energies governs regio- and stereoselectivity, enabling rational design of reaction conditions for optimal outcomes.
  • Industrial adaptations may include continuous flow chemistry and catalytic process optimization to enhance yield, purity, and environmental sustainability.

Additional Notes on Related Pyrrolidine Alkaloids

Studies on natural pyrrolidine alkaloids, such as those isolated from Codonopsis pilosula, have employed advanced LC-MS and NMR techniques to characterize complex pyrrolidine structures with multiple hydroxyl and alkyl substituents. These studies underscore the importance of stereochemical control and functional group diversity in pyrrolidine chemistry, which is relevant for synthetic analogs like Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, (S)-.

Summary Table of Preparation Methods

Preparation Aspect Method Advantages Challenges
Pyrrolidine ring formation Iridium-catalyzed reductive azomethine ylide generation and [3 + 2] cycloaddition Mild conditions, stereoselective, broad substrate scope Requires specialized catalyst and reductant
N-Acylation Reaction with butanoyl chloride or anhydride Straightforward, high yield Control of racemization, side reactions
Introduction of pyridinyl group Use of chiral precursors or post-functionalization Maintains stereochemistry Potential for stereochemical scrambling

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the butanoyl group.

    Reduction: Reduction reactions can target the carbonyl group in the butanoyl moiety.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include pyrrolidine derivatives with oxidized functional groups.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, (S) has garnered attention for its potential therapeutic properties:

  • Neurotransmitter Receptor Modulation : The compound exhibits significant activity at various neurotransmitter receptors, suggesting its potential as a ligand in receptor-ligand interaction studies. This property is crucial for understanding its mechanism of action and exploring its therapeutic applications in neuropharmacology.
  • Therapeutic Agent Development : Research indicates that this compound may serve as an intermediate in the synthesis of pharmaceutical agents targeting neurological pathways. Its structural features allow for modifications that could enhance efficacy and selectivity against specific targets.
  • Chemokine Receptor Activity : Pyrrolidine derivatives have been explored for their ability to modulate chemokine receptor activity, which could be beneficial in treating conditions like HIV infection and other inflammatory diseases .

Organic Synthesis Applications

In organic synthesis, Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, (S) is utilized as a building block due to its versatile reactivity:

  • Asymmetric Synthesis : The compound can be employed in asymmetric synthesis processes, where it acts as a chiral catalyst or intermediate to produce enantiomerically enriched compounds. Recent advancements highlight its use in catalyzing reactions involving aldehydes and ketones with high enantiocontrol .
  • Continuous Flow Chemistry : Industrial applications may involve optimized synthetic routes using continuous flow chemistry techniques to enhance yield and purity while minimizing environmental impact.

Case Studies

Several studies have documented the applications of Pyrrolidine derivatives:

  • A study demonstrated the efficacy of pyrrolidine-based catalysts in asymmetric Michael addition reactions, achieving excellent yields and selectivities while maintaining high enantiomeric excesses .
  • Another investigation focused on the role of pyrrolidine compounds in modulating receptor activities related to inflammation and immune response, presenting promising results for therapeutic development against chronic diseases .

Mechanism of Action

The mechanism by which Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, (S)- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Key Observations :

  • Chain Length : The oxobutyl group (C₄) balances lipophilicity and solubility, whereas longer chains (e.g., oxodecyl, C₁₀) may enhance membrane permeability but reduce aqueous solubility .
  • Functional Groups : The acetyl group (C₂) in the analog from introduces a polar carbonyl but lacks the hydrophobic character of the oxobutyl chain.

Pyrrolidine Derivatives with Pyridine Moieties and Additional Substituents

Compound Name Additional Substituents Molecular Formula Molecular Weight CAS Number Pharmacological Relevance
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate tert-butyl carbamate, methoxy, methyl C₁₆H₂₄N₂O₃ 292.37 1228665-86-8 Used as intermediates in drug synthesis
1-(4-Methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione Cyclohexyl group, pyrrolidine-2,5-dione C₁₆H₁₉N₂O₂ 271.34 Not provided Anticonvulsant activity (ED₅₀: 30 mg/kg in scPTZ test)

Key Observations :

  • Pyrrolidine-2,5-dione Derivatives : The introduction of a dione ring (e.g., ) significantly alters reactivity, enabling interactions with enzymatic targets like GABA receptors .
  • Boc-Protected Analogs : The tert-butyl carbamate group in enhances stability during synthetic processes, a feature absent in the target compound.

Simplified Analogs Without Pyridine Substituents

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Biological Relevance
Pyrrolidine, 1-(1-oxobutyl) 1-oxobutyl C₈H₁₅NO 141.21 33527-93-4 Model compound for studying pyrrolidine reactivity
(-)-Cotinine Pyrrolidinone, pyridine C₁₀H₁₂N₂O 176.22 486-56-6 Nicotine metabolite with reduced bioactivity

Key Observations :

  • The absence of the pyridine ring (e.g., Pyrrolidine, 1-(1-oxobutyl)) eliminates hydrogen-bonding capacity, reducing target specificity .
  • (-)-Cotinine demonstrates that oxidation of the pyrrolidine ring (to pyrrolidinone) diminishes nicotine-like activity, highlighting the importance of the intact pyrrolidine structure .

Biological Activity

Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, (S)- is a chiral compound with significant biological activity, particularly in the realm of medicinal chemistry and pharmacology. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, (S)- has the following characteristics:

  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 218.29 g/mol
  • CAS Number : 69730-91-2

The compound features a pyrrolidine ring substituted with a butanoyl group and a pyridinyl group, contributing to its unique biological activity. Its chirality is significant for its interaction with biological targets.

Research indicates that Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, (S)- acts as a ligand for various neurotransmitter receptors. Its structure allows it to modulate receptor activity, making it a candidate for further pharmacological studies. The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders .

Neurotransmitter Interaction

Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, (S)- has been investigated for its binding affinity to specific neurotransmitter receptors. Studies have shown that it can influence neurotransmitter release and receptor activation, which may have implications for conditions such as depression and anxiety .

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Neurological Disorders : Its role as a ligand in receptor-ligand interaction studies suggests that it may be effective in modulating pathways involved in neurological conditions .
  • Cancer Research : Preliminary findings indicate that derivatives of this compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, (S)-, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
NicotineC₁₁H₁₄N₂Known stimulant; contains a methyl group on the pyrrolidine ring
Pyridine, 3-(1-methyl-2-pyrrolidinyl), (S)C₁₂H₁₅N₂Similar structure but lacks the butanoyl group
Pyrrolidine, 1-butyrylC₇H₁₃NSimpler structure without additional pyridinyl substitution

Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, (S)- is distinguished by its specific combination of functional groups that provide distinct chemical properties and biological activities not found in these similar compounds .

Synthesis and Research Findings

The synthesis of Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, (S)- typically involves several key steps designed to optimize yield and purity. Techniques such as continuous flow chemistry are often employed to enhance efficiency while minimizing environmental impact.

Recent research has focused on exploring the structure-activity relationship (SAR) of this compound. Modifications to its scaffold have been systematically studied to evaluate their effects on biological activity. For instance, changes in the pyrrolidine ring or substituents can significantly alter binding affinity and therapeutic efficacy .

Q & A

Q. How to apply mass spectral networking for identifying pyrrolidine alkaloid derivatives in complex mixtures?

  • Methodological Answer : Use Fast Data-Directed Acquisition (Fast-DDA) mode in UPLC/Q-TOF MS to generate fragmentation networks. Cluster ions by shared neutral losses (e.g., CO or NH₃) to prioritize novel alkaloids for isolation .

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